Cas no 1214331-41-5 ((2,5-DIBROMOPHENYL)METHANAMINE)

(2,5-DIBROMOPHENYL)METHANAMINE is a brominated aromatic amine with a molecular formula of C₇H₇Br₂N. This compound features a primary amine functional group attached to a dibromophenyl scaffold, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its dibromo substitution pattern enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex aromatic systems. The amine group further allows for derivatization into amides, imines, or other nitrogen-containing functionalities. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its structural rigidity and potential for halogen bonding interactions. High purity grades ensure consistent performance in research and industrial settings.
(2,5-DIBROMOPHENYL)METHANAMINE structure
1214331-41-5 structure
Product Name:(2,5-DIBROMOPHENYL)METHANAMINE
CAS No:1214331-41-5
MF:C7H7Br2N
MW:264.945180177689
CID:4578210
PubChem ID:63794962
Update Time:2025-06-14

(2,5-DIBROMOPHENYL)METHANAMINE Chemical and Physical Properties

Names and Identifiers

    • (2,5-DIBROMOPHENYL)METHANAMINE
    • Benzenemethanamine, 2,5-dibromo-
    • (2,5-dibromophenyl)methaneamine
    • Inchi: 1S/C7H7Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
    • InChI Key: HUNQPBCFWHODKV-UHFFFAOYSA-N
    • SMILES: C1(CN)=CC(Br)=CC=C1Br

Computed Properties

  • Exact Mass: 264.89247g/mol
  • Monoisotopic Mass: 262.89452g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

(2,5-DIBROMOPHENYL)METHANAMINE Pricemore >>

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Additional information on (2,5-DIBROMOPHENYL)METHANAMINE

Recent Advances in the Study of (2,5-DIBROMOPHENYL)METHANAMINE (CAS: 1214331-41-5) in Chemical Biology and Pharmaceutical Research

The compound (2,5-DIBROMOPHENYL)METHANAMINE (CAS: 1214331-41-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies.

One of the most notable advancements in the study of (2,5-DIBROMOPHENYL)METHANAMINE is its application in the synthesis of small-molecule inhibitors targeting specific protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers utilized a combination of computational modeling and high-throughput screening to identify the most promising derivatives, with several candidates showing nanomolar affinity for their target proteins.

In addition to its role in kinase inhibition, (2,5-DIBROMOPHENYL)METHANAMINE has also been investigated for its potential in central nervous system (CNS) drug development. A recent preprint on bioRxiv reported that this compound serves as a versatile scaffold for the design of novel neuromodulators. The study employed electrophysiological assays and behavioral models to demonstrate that certain derivatives can modulate neurotransmitter receptors with high selectivity, suggesting potential applications in treating neurological disorders such as epilepsy and depression.

The synthetic accessibility of (2,5-DIBROMOPHENYL)METHANAMINE has also been a focus of recent research. A 2024 paper in Organic Letters described an optimized, scalable synthesis route for this compound, achieving a 78% yield with minimal byproducts. This advancement is particularly significant for industrial-scale production, as it addresses previous challenges related to purification and yield. The authors also highlighted the compound's stability under various conditions, making it suitable for further derivatization and formulation studies.

From a safety and pharmacokinetics perspective, preliminary in vivo studies have shown promising results. Research presented at the 2023 American Chemical Society National Meeting reported favorable absorption and distribution profiles for (2,5-DIBROMOPHENYL)METHANAMINE derivatives in rodent models. The compounds demonstrated good blood-brain barrier penetration and acceptable metabolic stability, though further optimization may be required to improve their half-life and reduce potential off-target effects.

Looking forward, the versatility of (2,5-DIBROMOPHENYL)METHANAMINE as a chemical building block continues to inspire new research directions. Current investigations are exploring its use in PROTAC (proteolysis targeting chimera) design and as a component of antibody-drug conjugates. As these studies progress, this compound is poised to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.

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